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For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class. Initially

investigated for its potential as an appetite suppressant, its development was halted due to

adverse side effects. In recent years, 4-MA has emerged as a novel psychoactive substance,

often found in illicit drug markets, posing significant public health risks. This technical guide

provides an in-depth overview of the legal and scheduling history of 4-methylamphetamine

across various jurisdictions, alongside a review of its core pharmacology and the experimental

protocols used to characterize it.

Legal and Scheduling History
The legal status of 4-methylamphetamine has evolved in response to its emergence as a

recreational drug. Many countries have implemented control measures under their respective

drug control legislations.

United Kingdom
In the United Kingdom, 4-methylamphetamine is controlled under the Misuse of Drugs Act

1971. It is classified as a Class A drug, the highest category, which includes substances

considered to be the most harmful. This classification was enacted through The Misuse of
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Drugs Act 1971 (Amendment) Order 2013 (S.I. 2013/1293), which came into force on June 20,

2013. This scheduling action was based on the advice of the Advisory Council on the Misuse of

Drugs (ACMD), which highlighted the potential for harm associated with the substance.

United States
In the United States, 4-methylamphetamine is considered a Schedule II controlled substance.

While not explicitly listed by name in the Controlled Substances Act (CSA), it falls under the

category of positional isomers of methamphetamine. The Drug Enforcement Administration

(DEA) clarifies that isomers of scheduled substances are also controlled. Methamphetamine is

listed in Schedule II, and therefore its positional isomers, including 4-methylamphetamine, are

also treated as Schedule II substances. This means it has a high potential for abuse, a

currently accepted medical use with severe restrictions, and abuse may lead to severe

psychological or physical dependence.

Canada
In Canada, 4-methylamphetamine is a controlled substance. The Controlled Drugs and

Substances Act (CDSA) includes amphetamine and its salts, derivatives, isomers, and

analogues in Schedule I. As a positional isomer of methamphetamine, 4-methylamphetamine

falls under this broad definition and is therefore classified as a Schedule I substance.

Australia
In Australia, 4-methylamphetamine is controlled and is listed as a Schedule 9 prohibited

substance in the Poisons Standard, the national legislative instrument for drug scheduling. This

classification is reserved for substances which may be abused or misused, the manufacture,

possession, sale or use of which should be prohibited by law except when required for medical

or scientific research, or for analytical, teaching or training purposes with the approval of

Commonwealth and/or State or Territory health authorities.

European Union
Across the European Union, 4-methylamphetamine is considered a new psychoactive

substance. In 2013, following a risk assessment by the European Monitoring Centre for Drugs

and Drug Addiction (EMCDDA), the Council of the European Union decided that 4-MA should

be subject to control measures across the Member States.
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United Nations
Internationally, 4-methylamphetamine is not currently scheduled under the United Nations

Convention on Psychotropic Substances of 1971 or the Single Convention on Narcotic Drugs

of 1961.

Tabular Summary of Legal Status
Jurisdiction Legal Status/Schedule Legislative Act

United Kingdom Class A
The Misuse of Drugs Act 1971

(Amendment) Order 2013

United States
Schedule II (as a positional

isomer of methamphetamine)
Controlled Substances Act

Canada
Schedule I (as an isomer of

amphetamine)

Controlled Drugs and

Substances Act

Australia Schedule 9 The Poisons Standard

European Union
Subject to control measures in

Member States

Council Implementing Decision

2013/496/EU

United Nations Not Scheduled -

Pharmacology and Mechanism of Action
4-Methylamphetamine is a potent monoamine releasing agent, acting on the dopamine

transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its

primary mechanism of action involves reversing the normal direction of these transporters,

leading to a significant increase in the extracellular concentrations of dopamine,

norepinephrine, and serotonin in the brain. This flood of neurotransmitters is responsible for its

stimulant and psychoactive effects.

Furthermore, like other amphetamines, 4-MA is known to interact with the Trace Amine-

Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. Activation of

TAAR1 by amphetamines can modulate the activity of monoamine transporters and contribute

to the overall pharmacological effects.
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Signaling Pathway
The signaling cascade initiated by 4-methylamphetamine's interaction with monoamine

transporters and TAAR1 is complex. The following diagram illustrates a simplified

representation of the key signaling events.

Figure 1: Simplified signaling pathway of 4-methylamphetamine in a dopaminergic neuron.

Quantitative Pharmacological Data
The potency of 4-methylamphetamine as a monoamine releasing agent has been quantified

through in vitro studies. The EC50 values (the concentration of a drug that gives half-maximal

response) for dopamine, norepinephrine, and serotonin release are summarized in the table

below.

Monoamine Transporter EC50 (nM)

Dopamine (DAT) 44.1

Norepinephrine (NET) 22.2

Serotonin (SERT) 53.4

Data sourced from scientific literature.

Key Experimental Protocols
Determination of Monoamine Release (EC50)
The following protocol outlines a typical in vitro experiment to determine the EC50 values of 4-

methylamphetamine for monoamine release.

Experimental Workflow:
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Start

Culture cells expressing
human DAT, NET, or SERT

Load cells with radiolabeled
monoamine (e.g., [3H]dopamine)

Wash cells to remove
excess radiolabel

Incubate cells with varying
concentrations of 4-MA

Collect supernatant containing
released radiolabel

Quantify radioactivity using
liquid scintillation counting

Analyze data using non-linear
regression to determine EC50

End

Click to download full resolution via product page

Figure 2: Workflow for determining EC50 values for monoamine release.
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Methodology:

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human

dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human

serotonin transporter (hSERT) are cultured in appropriate media.

Radiolabel Loading: Cells are harvested and incubated with a low concentration of a

radiolabeled monoamine (e.g., [³H]dopamine for DAT-expressing cells, [³H]norepinephrine for

NET-expressing cells, or [³H]serotonin for SERT-expressing cells) to allow for uptake into the

cells.

Washing: After the loading period, cells are washed with buffer to remove any extracellular

radiolabel.

Drug Incubation: The cells are then incubated for a set period (e.g., 30 minutes) with a range

of concentrations of 4-methylamphetamine. A vehicle control (buffer with no drug) is also

included.

Supernatant Collection: Following incubation, the supernatant, which contains the released

radiolabeled monoamine, is collected.

Quantification: The amount of radioactivity in the supernatant is measured using a liquid

scintillation counter.

Data Analysis: The data are expressed as a percentage of the maximum release induced by

a known releasing agent (e.g., amphetamine). A concentration-response curve is generated

by plotting the percentage of release against the log concentration of 4-MA. The EC50 value

is then determined by fitting the data to a sigmoidal dose-response curve using non-linear

regression analysis.

In Vivo Microdialysis for Neurotransmitter Release
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the

brains of freely moving animals. The following is a general protocol for assessing the effects of

4-methylamphetamine on dopamine release in the rat brain.

Experimental Workflow:
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Start

Surgically implant microdialysis
guide cannula into rat brain
(e.g., nucleus accumbens)

Allow animal to recover
from surgery

Insert microdialysis probe and
perfuse with artificial cerebrospinal fluid (aCSF)

Collect baseline dialysate samples

Administer 4-MA
(e.g., intraperitoneally)

Collect post-administration
dialysate samples at timed intervals

Analyze dialysate samples for
dopamine concentration using HPLC-ECD

Analyze data to determine changes
in dopamine levels over time

End
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Figure 3: Workflow for in vivo microdialysis experiment.
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Methodology:

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis

probe is stereotaxically implanted into a specific brain region of interest, such as the nucleus

accumbens, which is a key area in the brain's reward pathway.

Recovery: The animals are allowed to recover from the surgery for a period of several days.

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is

inserted through the guide cannula. The probe is continuously perfused with artificial

cerebrospinal fluid (aCSF) at a slow, constant flow rate.

Baseline Collection: After a stabilization period, baseline dialysate samples are collected at

regular intervals (e.g., every 20 minutes) to establish the basal level of dopamine.

Drug Administration: 4-Methylamphetamine is administered to the animal, typically via an

intraperitoneal (i.p.) injection.

Post-Administration Collection: Dialysate samples continue to be collected at the same

regular intervals for a period of time after drug administration to monitor the changes in

dopamine levels.

Sample Analysis: The collected dialysate samples are analyzed to determine the

concentration of dopamine. This is commonly done using high-performance liquid

chromatography with electrochemical detection (HPLC-ECD), a highly sensitive method for

quantifying monoamines.

Data Analysis: The dopamine concentrations in the post-administration samples are

expressed as a percentage of the average baseline concentration. The data are then plotted

over time to visualize the effect of 4-MA on dopamine release.

Conclusion
The legal and scheduling history of 4-methylamphetamine reflects a global response to the

emergence of a potent and potentially harmful psychoactive substance. Its classification in the

highest drug schedules in several countries underscores the perceived risk to public health.

The pharmacological data and experimental protocols detailed in this guide provide a
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foundation for researchers and drug development professionals to further investigate the

properties of 4-MA, understand its mechanism of action, and develop strategies to address its

abuse and toxicity. The provided diagrams offer a visual aid to comprehend the complex legal

and biological pathways associated with this compound.

To cite this document: BenchChem. [4-Methylamphetamine: A Comprehensive Technical
Guide on its Legal and Scheduling History]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15182165#legal-and-scheduling-history-of-4-
methylamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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